molecular formula C11H9N3O B017338 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline CAS No. 144486-08-8

3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline

Cat. No. B017338
CAS RN: 144486-08-8
M. Wt: 199.21 g/mol
InChI Key: GSUQMXXXXPNYEA-UHFFFAOYSA-N
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Description

“3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline” is a chemical compound with the CAS Number: 144486-08-8 . It is also known as 2-Hydroxy-IQ and 1,3-Dihydro-3-methyl-2H-imidazo[4,5-f]quinolin-2-one . It has a molecular weight of 183.21 .


Molecular Structure Analysis

The molecular structure of “3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline” is represented by the InChI code: 1S/C11H9N3/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14/h2-7H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline” are not available, it’s worth noting that imidazole compounds are known to be involved in a variety of chemical reactions due to their high reactivity .

It has a storage temperature of room temperature .

Scientific Research Applications

Pharmacological Potential

Imidazo[4,5-F]quinoline derivatives are known to play a crucial role in numerous disease conditions . They have been found to have potential therapeutic significance due to their structural resemblance with purines .

GABA A Receptor Modulation

The first discovered bioactivity of these compounds was as GABA A receptor positive allosteric modulators . This suggests potential applications in the treatment of neurological disorders.

Proton Pump Inhibition

Compounds in this group have been found to act as proton pump inhibitors . This could make them useful in the treatment of conditions like acid reflux and stomach ulcers.

Aromatase Inhibition

Some imidazo[4,5-F]quinoline derivatives have been found to inhibit aromatase , an enzyme that plays a key role in the biosynthesis of estrogens. This suggests potential applications in the treatment of estrogen-dependent cancers.

Anti-Inflammatory Activity

These compounds have also been found to have anti-inflammatory properties . This could make them useful in the treatment of various inflammatory conditions.

Anticancer Activity

Imidazo[4,5-F]quinoline derivatives have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . This suggests potential applications in cancer treatment.

Genotoxicity

“3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline” has been found to induce mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei and unscheduled DNA synthesis in various human cells in culture . This genotoxicity could have implications for its safety and potential therapeutic uses.

Synthesis

The synthesis of imidazo[4,5-F]quinoline derivatives has been described using various catalysts . This could have implications for the large-scale production and availability of these compounds for research and therapeutic applications.

Safety and Hazards

The safety information for “3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline” includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methyl-1H-imidazo[4,5-f]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-9-5-4-8-7(3-2-6-12-8)10(9)13-11(14)15/h2-6H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUQMXXXXPNYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434136
Record name 3-METHYL-2-HYDROXY-3H-IMIDAZO[4,5-F]QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline

CAS RN

144486-08-8
Record name 3-METHYL-2-HYDROXY-3H-IMIDAZO[4,5-F]QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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